molecular formula C4H5IO2 B2679817 (Z)-3-iodobut-2-enoic acid CAS No. 89033-14-7

(Z)-3-iodobut-2-enoic acid

Cat. No. B2679817
CAS RN: 89033-14-7
M. Wt: 211.986
InChI Key: CSDFWNXJFJAWAM-UHFFFAOYSA-N
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Description

(Z)-3-iodobut-2-enoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 3-iodoacrylic acid or 3-iodocrotonic acid and is a derivative of crotonic acid. It is a colorless to yellowish liquid with a pungent odor and is soluble in water and organic solvents.

Scientific Research Applications

Stereospecific Synthesis Applications

(Z)-3-iodobut-2-enoic acid plays a significant role in stereospecific synthesis. It is used in the palladium-catalyzed coupling with organozinc or organotin reagents to afford Z-3-methylalk-2-enoic acids. This method has been applied to the synthesis of various stereoisomers, including ocimenones and pseudo-tagetones, demonstrating its versatility in organic synthesis (Abarbri, Parrain, & Duchěne, 1995).

Applications in Cross-Coupling Reactions

The acid is also pivotal in cross-coupling reactions to produce 3-substituted but-3-enoic acids. These reactions, utilizing palladium catalysts, highlight the chemical's utility in creating compounds with potential applications in various synthetic pathways (Abarbri, Parrain, Kitamura, Noyori, & Duchene, 2000).

Role in Selective Synthesis

It is instrumental in selective synthesis processes. For instance, 3,3-disubstituted prop-2-enoic acids can be selectively prepared via palladium-catalyzed cross-coupling of 3-substituted 3-iodobut-2-enoic acids with various organometallic reagents (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).

Synthesis of Biologically Active Compounds

The compound is used in synthesizing biologically active molecules. For example, fatty acid hydrazides derived from it have been utilized to create biologically active 1,3,4-oxadiazoles with antibacterial properties, highlighting its significance in pharmaceutical research (Banday, Mattoo, & Rauf, 2010).

Hypervalent Iodine Reagents

It has been explored for its potential in forming hypervalent iodine(III) reagents. These reagents, derived from simple (Z)-3-iodo acrylic acid derivatives, show superior or similar reactivity to conventional hypervalent iodine(III) reagents, demonstrating its potential in various chemical reactions (Shah, Khan, Choudhary, Lohoelter, Schäfer, Marie, Farooq, Witulski, & Wirth, 2009).

Applications in Organic Synthesis

Its importance in organic synthesis is underscored by its use in preparing various organic compounds, like enamides and enoic acids. These syntheses demonstrate its versatility and utility in creating a range of chemically significant compounds (Brettle & Mosedale, 1988).

properties

IUPAC Name

(Z)-3-iodobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDFWNXJFJAWAM-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-iodobut-2-enoic acid

CAS RN

34450-60-7
Record name (2Z)-3-iodobut-2-enoic acid
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